Lurlenic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lurlenic acid is a natural product found in Chlamydomonas allensworthii with data available.

科学研究应用

Agricultural Applications

Lurlenic Acid as a Chemoattractant

This compound has been identified as a chemoattractant in plant-microbe interactions. Studies have shown that it can influence the behavior of beneficial microorganisms, enhancing their colonization of plant roots. For instance, research utilizing agar-plate assays demonstrated that this compound derived from strawberry root exudates promoted chemotaxis in certain strains of Azospirillum brasilense, a genus known for its role in sustainable agriculture. The effectiveness of this compound as a chemoattractant was quantified using capillary methods, revealing a significant positive chemotactic response dependent on the concentration and timing of exudate collection .

| Microbial Strain | Chemotactic Response | Concentration (mg/L) | Time Collected (hrs) |

|---|---|---|---|

| A. brasilense | Positive | 10 | 24 |

| A. brasilense | Higher response | 20 | 48 |

This data indicates that this compound can be utilized to enhance microbial inoculants in agricultural practices, potentially improving crop yields through better nutrient uptake and disease resistance.

Biochemical Research

Synthesis of Analogues

This compound serves as a precursor for synthesizing various analogues used in biochemical research. Its structural properties allow for modifications that can yield compounds with enhanced biological activity or specificity. For example, retrosynthetic analysis has indicated pathways for synthesizing this compound derivatives that may function as hormones or pheromones in different biological systems . This versatility is crucial for developing new bioregulatory agents in both agricultural and pharmaceutical applications.

Case Studies and Research Findings

Case Study: Chemotaxis in Algae

In a study focusing on the green alga Chlamydomonas reinhardtii, this compound was shown to modulate swimming behavior in response to chemical stimuli. The research highlighted how this compound influences gametic differentiation, affecting the chemotactic response of algal cells . This finding is significant for understanding algal behavior and its implications for aquatic ecosystems.

Case Study: Inflammatory Responses

Preliminary studies have suggested that this compound may play a role in mediating inflammatory responses through its effects on cell migration. The compound's ability to interact with cellular receptors involved in chemotaxis could provide insights into its potential therapeutic applications in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the standard analytical methods for characterizing Lurlenic acid’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Detailed protocols must include calibration standards, solvent systems, and validation parameters (e.g., limit of detection, linearity) to ensure reproducibility .

Q. Which in vitro assays are most effective for the initial screening of this compound’s bioactivity?

Cell viability assays (e.g., MTT or resazurin-based tests) and enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) are recommended for primary bioactivity screening. Ensure assay conditions (e.g., pH, temperature, incubation time) are optimized and controls (positive/negative) are included. Data should be normalized to account for plate-to-plate variability .

Q. How should researchers optimize synthetic protocols for this compound to improve yield and scalability?

Systematic variation of reaction parameters (e.g., catalyst concentration, temperature, solvent polarity) using design-of-experiments (DoE) approaches can identify optimal conditions. Purification steps (e.g., column chromatography, recrystallization) must be documented with retention factors (Rf) or melting points to validate consistency .

Q. What criteria should guide the selection of solvents for this compound solubility studies?

Prioritize solvents with varying polarities (e.g., water, DMSO, ethanol) and use saturation shake-flask methods to determine equilibrium solubility. Report temperature, agitation speed, and centrifugation parameters. Validate results with UV-Vis spectroscopy or HPLC .

Q. How can researchers ensure reproducibility in this compound’s pharmacokinetic profiling?

Standardize animal models (e.g., strain, age) and administration routes. Use LC-MS/MS for plasma concentration analysis, with internal standards (e.g deuterated analogs) to correct for matrix effects. Publish full pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and statistical confidence intervals .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review to identify variables (e.g., cell lines, assay protocols, compound purity) causing discrepancies. Replicate key studies under controlled conditions, and perform meta-analyses to quantify effect sizes. Cross-validate findings using orthogonal assays (e.g., gene expression vs. protein activity) .

Q. How to design a mechanistic study elucidating this compound’s interaction with its molecular target(s)?

Combine surface plasmon resonance (SPR) for binding kinetics, X-ray crystallography or cryo-EM for structural insights, and siRNA knockdowns to confirm target relevance. Computational docking studies can guide mutagenesis experiments to identify critical binding residues .

Q. What statistical models are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Use four-parameter logistic (4PL) regression or Hill slope models to fit dose-response curves. Compare Akaike Information Criterion (AIC) values to select the best-fit model. Include bootstrap resampling to assess parameter uncertainty .

Q. How can researchers validate this compound’s in vivo efficacy while minimizing confounding variables?

Employ genetically modified animal models (e.g., knockouts) to isolate target-specific effects. Use paired imaging techniques (e.g., PET/MRI) for real-time biodistribution monitoring. Include sham-treated controls and blind scoring to reduce bias .

Q. What methodologies address the stability challenges of this compound in long-term storage or physiological environments?

Conduct forced degradation studies under stress conditions (e.g., heat, light, pH extremes) monitored via HPLC. For in vivo stability, use radiolabeled this compound to track metabolite formation. Publish degradation kinetics (e.g., Arrhenius plots) and storage recommendations (e.g., lyophilization) .

Q. Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by integrating multiple data types (e.g., biochemical, genomic) and cross-referencing with independent datasets .

- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) and sharing detailed protocols .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals. Report attrition rates and humane endpoints explicitly .

属性

分子式 |

C30H44O8 |

|---|---|

分子量 |

532.7 g/mol |

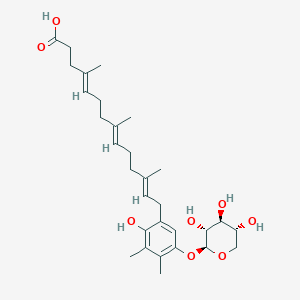

IUPAC 名称 |

(4E,8E,12E)-14-[2-hydroxy-3,4-dimethyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]-4,8,12-trimethyltetradeca-4,8,12-trienoic acid |

InChI |

InChI=1S/C30H44O8/c1-18(9-7-11-20(3)13-15-26(32)33)8-6-10-19(2)12-14-23-16-25(21(4)22(5)27(23)34)38-30-29(36)28(35)24(31)17-37-30/h8,11-12,16,24,28-31,34-36H,6-7,9-10,13-15,17H2,1-5H3,(H,32,33)/b18-8+,19-12+,20-11+/t24-,28+,29-,30+/m1/s1 |

InChI 键 |

BHNJFIZZQGJJRA-ILGQEKDGSA-N |

手性 SMILES |

CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O |

规范 SMILES |

CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC(=O)O)OC2C(C(C(CO2)O)O)O |

同义词 |

lurlene L lurlenic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。